molecular formula C9H10F2N2O4 B2742206 1-(2,2-difluoroethyl)-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid CAS No. 1946818-55-8

1-(2,2-difluoroethyl)-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2742206
CAS No.: 1946818-55-8
M. Wt: 248.186
InChI Key: UMQWTZMDIRKAGK-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid is a chemical building block of significant interest in medicinal chemistry, particularly in the discovery and development of novel therapeutics for cardiovascular, renal, and metabolic diseases. This pyrazole-carboxylic acid derivative is designed for researchers investigating the soluble guanylate cyclase (sGC) pathway, a key regulatory mechanism in vascular tone, blood pressure, and cellular proliferation . Compounds within this chemical class have demonstrated potential as direct activators of sGC, offering a promising therapeutic strategy for conditions such as heart failure (including HFrEF, HFmrEF, and HFpEF), hypertension, peripheral arterial disease, and chronic kidney disease . By serving as a key synthetic intermediate, this reagent enables the exploration of new chemical entities aimed at treating fibrotic diseases, neurodegenerative disorders, and wound healing impairments like diabetic foot ulcers . Its structural features, including the difluoroethyl and ethoxycarbonyl substituents, are critical for optimizing drug-like properties and pharmacokinetic profiles in pre-clinical research. This product is intended for laboratory research purposes by qualified scientific personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-5-ethoxycarbonylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O4/c1-2-17-9(16)6-3-5(8(14)15)12-13(6)4-7(10)11/h3,7H,2,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQWTZMDIRKAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethoxycarbonyl Installation

The ethoxycarbonyl group is typically introduced via esterification of the corresponding carboxylic acid. A patent by Bayer CropScience discloses a two-step protocol:

  • Carboxylic Acid Activation :

    • Reagent: Thionyl chloride (1.2 equiv)
    • Conditions: Reflux in dichloromethane, 4 h
    • Intermediate: Acid chloride (isolated yield: 92%)
  • Ethanol Quenching :

    • Solvent: Anhydrous ethanol
    • Base: Pyridine (1.1 equiv)
    • Yield: 89% of ethyl ester

Oxidation State Management

Controlled oxidation of alcohol intermediates to carboxylic acids is achieved through Swern oxidation (oxalyl chloride/DMSO) followed by Jones oxidation, yielding the target carboxylic acid with 68% efficiency over two steps.

Purification and Scalability Considerations

Industrial-scale production requires efficient purification strategies:

Purification Step Method Purity Achieved Throughput (kg/batch)
Crystallization Ethyl acetate/petroleum ether (1:3) 99.5% 150
Chromatography Reverse-phase C18 column 99.9% 5

Notably, trituration with petroleum ether removes residual difluoroethyl starting materials, as evidenced by GC-MS analysis. Scalability studies (Table 2 in ref) demonstrate consistent regioselectivity (96:4) across 0.5–195 g batches, confirming process robustness.

Emerging Methodologies and Green Chemistry Approaches

Recent advances focus on sustainability:

  • In Situ Acidification with CO₂ : Replaces mineral acids in enolate protonation steps, reducing waste.
  • Continuous Flow Systems : Microreactor technology achieves 95% conversion in <10 min residence time, minimizing thermal degradation.

Chemical Reactions Analysis

1-(2,2-difluoroethyl)-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug development, particularly as an anti-inflammatory and analgesic agent. Its structural features allow it to interact with specific biological targets, potentially leading to the development of new therapeutic agents.

Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of pyrazole compounds exhibit substantial anti-inflammatory activity. The incorporation of the difluoroethyl group was found to enhance potency compared to other similar compounds .

Agricultural Chemistry

1-(2,2-difluoroethyl)-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid has been investigated for its herbicidal properties. The compound's ability to inhibit specific enzymatic pathways in plants makes it a candidate for developing new herbicides.

Case Study:
Research indicated that pyrazole derivatives possess herbicidal activity against various weed species. In laboratory settings, the compound demonstrated effectiveness at inhibiting the growth of barnyard grass, suggesting its potential use in crop protection strategies .

Comparative Analysis of Pyrazole Derivatives

Compound NameActivity TypeTarget OrganismObserved Effect
1-(2,2-difluoroethyl)-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acidHerbicidalBarnyard grassSignificant growth inhibition
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acidAnti-inflammatoryHuman cell linesReduced inflammatory markers
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazoleAntimicrobialBacterial strainsInhibition of bacterial growth

Mechanism of Action

The mechanism by which 1-(2,2-difluoroethyl)-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoroethyl group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, thereby modulating their activity. The pyrazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further contributing to its biological activity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituents at positions 1, 3, and 5 of the pyrazole ring critically influence properties such as solubility, stability, and biological activity. Below is a comparative analysis:

Compound Name (CAS/Reference) Substituents (Positions) Molecular Weight (g/mol) Key Properties/Notes
Target Compound 1: 2,2-difluoroethyl; 5: ethoxycarbonyl 264.19 High lipophilicity due to difluoroethyl; ethoxycarbonyl may enhance metabolic stability
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid (943107-51-5) 1: 2,2-difluoroethyl; 5: methyl 218.17 Simpler structure; methyl group reduces steric hindrance compared to ethoxycarbonyl
1-(3-Chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid (957013-17-1) 1: 3-chlorophenyl; 5: furan 288.69 Aromatic substituents increase π-π interactions; potential pharmacological relevance
1-(3-Chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxylic acid 1: 3-chloro-2-pyridyl; 3: trifluoromethyl 305.67 Electron-withdrawing groups enhance reactivity; used in insecticide synthesis
1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (11j) 1: 4-fluorophenyl; 5: 2-methoxyphenyl 342.31 Bulky substituents may limit membrane permeability

Purity and Analytical Data

  • Purity for related compounds ranges from 91–95% (e.g., pyrazole acid 11j at 91% ; 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid at 95% ).
  • NMR and LC-MS are standard characterization tools, with substituent-specific shifts (e.g., difluoroethyl δ ~3.60 ppm in CDCl₃ ).

Biological Activity

1-(2,2-difluoroethyl)-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid, with CAS number 1946816-80-3, is a synthetic organic compound belonging to the pyrazole family. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. The structural characteristics of this compound include a difluoroethyl group that enhances lipophilicity, an ethoxycarbonyl moiety that may influence solubility, and a carboxylic acid functional group that can participate in various biochemical interactions.

The molecular formula of 1-(2,2-difluoroethyl)-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid is C9H10F2N2O4, with a molecular weight of 248.18 g/mol. It is characterized by the following physical properties:

PropertyValue
Molecular FormulaC9H10F2N2O4
Molecular Weight248.18 g/mol
Density1.47 ± 0.1 g/cm³ (Predicted)
Boiling Point406.1 ± 45.0 °C (Predicted)
pKa2.93 ± 0.36 (Predicted)

Pharmacological Potential

The pyrazole nucleus has been extensively studied for its diverse biological activities, including anti-inflammatory, analgesic, antibacterial, and antifungal properties. The specific compound has shown promise in various studies:

  • Anti-inflammatory Activity : Pyrazole derivatives have been evaluated for their ability to inhibit inflammation. For instance, compounds similar to the one discussed have demonstrated significant inhibition of paw edema in animal models, comparable to standard anti-inflammatory drugs like diclofenac .
  • Antibacterial Activity : Research indicates that certain pyrazole derivatives exhibit antibacterial properties against pathogens such as E. coli and S. aureus. The presence of specific functional groups within the pyrazole structure enhances these activities .
  • Antifungal Activity : Studies have reported that pyrazole compounds can inhibit phytopathogenic fungi effectively, with some derivatives showing greater efficacy than established fungicides like boscalid .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets within microorganisms or inflammatory pathways. The difluoroethyl group may enhance membrane permeability and bioavailability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions with biological macromolecules.

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

  • Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested using a carrageenan-induced paw edema model in rats. Compounds showed varying degrees of inhibition (≥84% for some derivatives), indicating significant anti-inflammatory potential .
  • Antibacterial Screening : A novel series of pyrazole compounds were tested against bacterial strains like Klebsiella pneumoniae and Pseudomonas aeruginosa. Some compounds exhibited MIC values comparable to standard antibiotics, suggesting their potential as new antibacterial agents .
  • Antifungal Evaluation : Research on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides revealed enhanced antifungal activity against several strains of fungi when compared to traditional treatments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,2-difluoroethyl)-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds. For example:

Cyclocondensation : React ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives (e.g., 2,2-difluoroethyl hydrazine) in ethanol or DMF under reflux (60–80°C) for 12–24 hours .

Functionalization : Introduce the ethoxycarbonyl group via esterification or substitution reactions. Optimize pH and temperature to avoid hydrolysis of the difluoroethyl group.

  • Key Variables : Catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling), solvent polarity (DMF enhances nucleophilicity), and reaction time influence regioselectivity and purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns (e.g., difluoroethyl at N1, ethoxycarbonyl at C5). Look for characteristic shifts: ~160 ppm (C=O of carboxylic acid), ~60 ppm (OCH₂CH₃) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding networks (e.g., carboxylic acid dimerization) .
  • Mass Spectrometry : Confirm molecular weight (expected [M+H]⁺ ~ 291.2 g/mol) and fragmentation patterns .

Q. What are the critical physicochemical properties influencing its solubility and stability?

  • Key Properties :

PropertyValue/DescriptionRelevance
Molecular Weight289.2 g/molImpacts bioavailability
LogP~1.8 (predicted)Determines lipid membrane permeability
pKa (carboxylic acid)~2.5–3.5Affects ionization at physiological pH
StabilitySensitive to hydrolysis (ester group)Requires storage at 2–8°C in inert atmosphere .

Advanced Research Questions

Q. How does the substitution pattern (difluoroethyl, ethoxycarbonyl) influence bioactivity compared to analogs?

  • Structure-Activity Relationship (SAR) Insights :

  • Difluoroethyl Group : Enhances metabolic stability by resisting oxidative degradation compared to non-fluorinated analogs. Fluorine’s electronegativity modulates electron density at N1, affecting binding to target enzymes .
  • Ethoxycarbonyl vs. Carboxylic Acid : The ester group improves cell permeability, while the free carboxylic acid (post-hydrolysis) enhances target binding via ionic interactions (e.g., with arginine residues in enzymes) .
    • Case Study : Analogous pyrazole-3-carboxylic acids inhibit Lp-PLA2 (lipoprotein-associated phospholipase A2), a target in atherosclerosis. The difluoroethyl group reduces off-target interactions with cytochrome P450 enzymes .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Data Reconciliation Steps :

Assay Variability : Standardize enzymatic assays (e.g., fixed pH, temperature) to minimize discrepancies in IC₅₀ values.

Metabolite Interference : Use LC-MS to identify hydrolysis products (e.g., free carboxylic acid) that may contribute to observed activity .

Computational Validation : Perform molecular docking to compare binding modes across studies and identify critical residues for interaction .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate interactions with target proteins (e.g., kinases, phospholipases) to identify steric/electronic clashes caused by the difluoroethyl group.
  • QSAR Modeling : Use descriptors like polar surface area (PSA) and H-bond donors/acceptors to predict ADMET properties .
    • Example : Modifying the ethoxycarbonyl to a bulkier ester (e.g., tert-butoxy) may enhance selectivity for hydrophobic binding pockets .

Methodological Challenges and Solutions

Q. What are the common pitfalls in synthesizing this compound, and how can they be mitigated?

  • Challenges :

  • Regioselectivity : Competing formation of 1,3- vs. 1,5-disubstituted pyrazoles.
  • Side Reactions : Hydrolysis of the ethoxycarbonyl group under acidic/basic conditions.
    • Solutions :
  • Use directing groups (e.g., nitro) during cyclization to control regiochemistry .
  • Employ mild deprotection methods (e.g., enzymatic hydrolysis) for the carboxylic acid .

Q. How to optimize purification for high-purity (>95%) yields?

  • Techniques :

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → methanol).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal lattice formation .

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